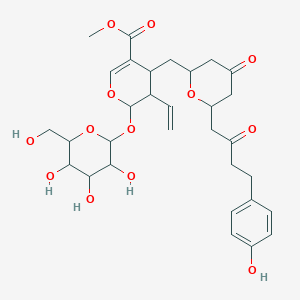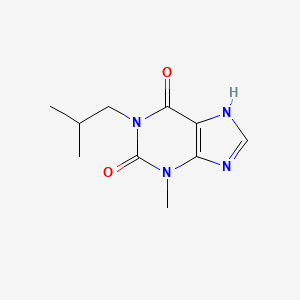![molecular formula C11H24N2O B14450523 Hexanamide, N-[3-(dimethylamino)propyl]- CAS No. 73603-23-3](/img/structure/B14450523.png)
Hexanamide, N-[3-(dimethylamino)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanamide, N-[3-(dimethylamino)propyl]- is a chemical compound with the molecular formula C23H50N2O. It is an amide derivative that features a hexanamide backbone with a dimethylamino propyl group attached. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexanamide, N-[3-(dimethylamino)propyl]- can be synthesized through several methods. One common synthetic route involves the reaction of hexanoyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of Hexanamide, N-[3-(dimethylamino)propyl]- often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are common practices to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanamide, N-[3-(dimethylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexanamide, N-[3-(dimethylamino)propyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Hexanamide, N-[3-(dimethylamino)propyl]- involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stearamidopropyl dimethylamine: Another amide with a similar structure but a longer alkyl chain.
Hexanamide, N-propyl: A simpler amide without the dimethylamino group.
Uniqueness
Hexanamide, N-[3-(dimethylamino)propyl]- is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
73603-23-3 |
|---|---|
Molekularformel |
C11H24N2O |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]hexanamide |
InChI |
InChI=1S/C11H24N2O/c1-4-5-6-8-11(14)12-9-7-10-13(2)3/h4-10H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
ACKIXIAOJWRZJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


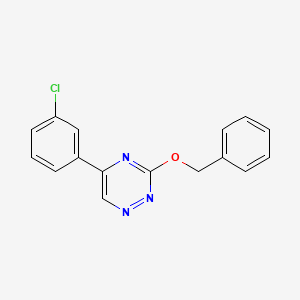
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B14450446.png)
![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)
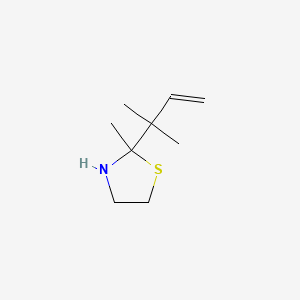
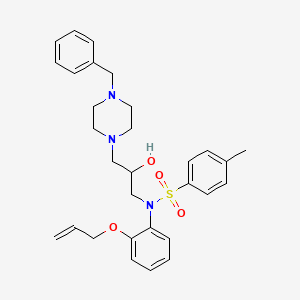

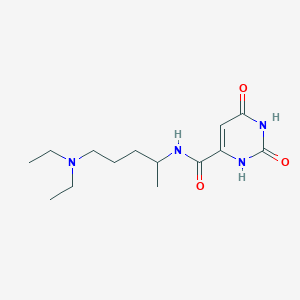
![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
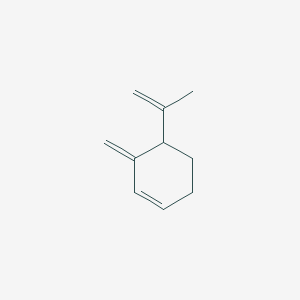
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
